molecular formula C13H17NO5 B2710081 5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid CAS No. 394240-03-0

5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid

Cat. No.: B2710081
CAS No.: 394240-03-0
M. Wt: 267.281
InChI Key: HZHMEILCSWAFIB-UHFFFAOYSA-N
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Description

5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid is a substituted pentanoic acid derivative featuring a 2,4-dimethoxyphenyl group attached via an amide linkage to the 5-oxopentanoic acid backbone. Its molecular formula is C₁₃H₁₆NO₅ (exact molecular weight: 265.28 g/mol) . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those involving aryl-substituted amino acids or ketone-containing intermediates.

Properties

IUPAC Name

5-(2,4-dimethoxyanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-18-9-6-7-10(11(8-9)19-2)14-12(15)4-3-5-13(16)17/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHMEILCSWAFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid typically involves the reaction of 2,4-dimethoxyaniline with a suitable pentanoic acid derivative under controlled conditions. The reaction may proceed through a series of steps including nitration, reduction, and coupling reactions. Specific conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Substitution Pattern and Key Differences

The following table summarizes structural analogs of 5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid, highlighting substituent variations and their implications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference CAS/Evidence
5-(2,4-Dimethoxyphenyl)-5-oxopentanoic acid 2,4-Dimethoxyphenyl (no amino) C₁₃H₁₆O₅ 252.26 Intermediate in organic synthesis 4654-07-3
5-(4-Methoxyphenyl)-5-oxopentanoic acid 4-Methoxyphenyl C₁₂H₁₄O₄ 222.24 95% purity; commercial availability 4609-10-3
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl C₁₁H₁₁FO₃ 210.20 Enhanced polarity due to fluorine N/A
5-{[4-(Butyrylamino)phenyl]amino}-5-oxopentanoic acid 4-(Butyrylamino)phenyl C₁₅H₂₀N₂O₄ 292.34 Potential protease inhibitor analog N/A
5-{[4-(Azepane-1-carbonyl)phenyl]amino}-5-oxopentanoic acid 4-(Azepane carbonyl)phenyl C₁₉H₂₄N₂O₄ 356.41 Bulky substituent for steric effects 940511-63-7
(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid Stereospecific amino group C₁₃H₁₇NO₅ 265.28 Chiral building block for peptides 315679-46-0

Structural and Functional Insights

Fluorinated analogs (e.g., 5-(4-fluorophenyl)-5-oxopentanoic acid) exhibit higher polarity, which may improve aqueous solubility but reduce membrane permeability .

Chiral variants like the (R)-4-amino derivative (CAS 315679-46-0) are critical for enantioselective synthesis, particularly in anticancer or antimicrobial agents .

Synthetic Utility: The unsubstituted amino group in this compound allows for further functionalization, such as coupling with carboxylic acids or participation in Michael addition reactions . Methyl or benzyl ester derivatives (e.g., methyl 5-((2-(tert-butyl)phenyl)amino)-5-oxopentanoate) are common intermediates to enhance lipophilicity during prodrug development .

Biological Activity

5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the realm of oncology. This article explores the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Compound Overview

  • Chemical Structure : The compound features a pentanoic acid backbone with a dimethoxyphenyl amino substituent.
  • Molecular Formula : C13H17N2O5
  • CAS Number : [Not available in the provided data]

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including amination and carboxylic acid derivatization. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, revealing promising results:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)4.3Induces apoptosis and cell cycle arrest at G1 phase
HCT116 (Colon)3.9Disruption of microtubule formation
A549 (Lung)2.8Increased caspase-3 activity leading to apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various phases depending on the cancer type. For instance, it causes G1 phase arrest in MCF-7 cells and G2/M phase arrest in HCT116 cells.
  • Apoptosis Induction : Increased levels of apoptotic markers such as caspase-3 have been observed, indicating that the compound promotes programmed cell death in cancerous cells.
  • Microtubule Disruption : Similar to other anticancer agents, it disrupts microtubule dynamics, which is crucial for mitosis, thereby inhibiting cancer cell proliferation .

Case Study 1: Breast Cancer Treatment

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability with an IC50 value of 4.3 µM. Flow cytometry analysis revealed that approximately 30% of treated cells were arrested in the G1 phase, suggesting a halt in cell cycle progression.

Case Study 2: Lung Cancer

A549 lung cancer cells treated with this compound exhibited an IC50 value of 2.8 µM. The mechanism was linked to enhanced apoptosis as indicated by increased levels of cleaved PARP and active caspase-3. This study highlights the potential for this compound as a therapeutic agent in lung cancer treatment.

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